molecular formula C13H18O5S B14070384 Ethyl (S)-3-(tosyloxy)butanoate

Ethyl (S)-3-(tosyloxy)butanoate

Cat. No.: B14070384
M. Wt: 286.35 g/mol
InChI Key: VRMISZIHZYKWHC-NSHDSACASA-N
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Description

Ethyl (S)-3-(tosyloxy)butanoate is a chiral ester derivative featuring a tosyloxy (p-toluenesulfonyloxy) group at the 3-position of the butanoate backbone. This compound is structurally significant due to the tosyloxy moiety, which acts as a superior leaving group in nucleophilic substitution reactions, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its enantiomeric purity (S-configuration) is critical for applications in stereoselective transformations, such as the synthesis of β-hydroxy esters or lactones .

Properties

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

IUPAC Name

ethyl (3S)-3-(4-methylphenyl)sulfonyloxybutanoate

InChI

InChI=1S/C13H18O5S/c1-4-17-13(14)9-11(3)18-19(15,16)12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3/t11-/m0/s1

InChI Key

VRMISZIHZYKWHC-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C[C@H](C)OS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)CC(C)OS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (S)-3-(tosyloxy)butanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxybutanoic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ethyl (S)-3-hydroxybutanoate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification and subsequent tosylation reactions, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-(tosyloxy)butanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH) in water.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Reduction: The primary product is the corresponding alcohol.

    Hydrolysis: The products are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl (S)-3-(tosyloxy)butanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the modification of biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.

    Medicine: It serves as a precursor in the synthesis of biologically active molecules, including potential drug candidates.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (S)-3-(tosyloxy)butanoate primarily involves its reactivity as an electrophile. The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, forming new bonds and modifying molecular structures. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (S)-3-(tosyloxy)butanoate shares functional and structural similarities with several esters and sulfonate derivatives. Below is a comparative analysis based on reactivity, stability, and synthetic utility:

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Key Functional Group Reactivity Profile Applications
Ethyl (S)-3-hydroxybutanoate 56816-01-4 Hydroxyl (-OH) Prone to oxidation; participates in esterification Chiral building block for polyesters
Ethyl (S)-3-(3',5'-dinitrobenzoyloxy)butanoate Not provided Dinitrobenzoyloxy Electron-withdrawing groups enhance electrophilicity Resolution of enantiomers via crystallography
Methyl laurate (dodecanoate) 111-82-0 Methyl ester Hydrolytically stable; low reactivity Surfactants, biodiesel
Methyl isothiocyanate 556-61-6 Isothiocyanate (-NCS) Electrophilic at sulfur; reacts with amines Pesticides, heterocycle synthesis

Reactivity Differences

  • Leaving Group Efficiency: The tosyloxy group in this compound facilitates SN2 reactions more effectively than the hydroxyl group in Ethyl (S)-3-hydroxybutanoate. For example, tosylates undergo displacement with nucleophiles (e.g., halides, amines) under milder conditions compared to hydroxyl derivatives, which require activation .
  • Electrophilicity: The electron-withdrawing dinitrobenzoyloxy group in Ethyl (S)-3-(3',5'-dinitrobenzoyloxy)butanoate increases electrophilicity at the 3-position, enabling faster nucleophilic attacks compared to the tosyloxy analogue. This property is exploited in kinetic resolutions .

Research Findings and Limitations

  • Stereochemical Integrity: this compound retains its enantiomeric excess (>98% ee) during substitutions, as demonstrated in analogous systems like ethyl (S)-3-hydroxybutanoate .
  • Gaps in Data: Direct comparative studies on the hydrolysis kinetics or catalytic applications of this compound versus its analogues are absent in the provided evidence. Further research is needed to quantify its thermodynamic stability and catalytic turnover in industrial processes.

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